molecular formula C11H13N B052698 3-Methyl-2-phenylbutanenitrile CAS No. 5558-29-2

3-Methyl-2-phenylbutanenitrile

Cat. No.: B052698
CAS No.: 5558-29-2
M. Wt: 159.23 g/mol
InChI Key: IAZOLAFPWWQXGU-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylbutanenitrile is a versatile chiral organic building block of significant interest in synthetic and medicinal chemistry. This compound features a nitrile group (-CN) adjacent to a stereogenic center, making it a valuable precursor for the synthesis of a diverse range of nitrogen-containing molecules. Its primary research applications include serving as a key intermediate in the asymmetric synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The nitrile functionality can be readily transformed into carboxylic acids, amides, amines, and heterocyclic compounds, enabling rapid scaffold diversification. The specific stereochemistry at the 2-position, influenced by the phenyl and methyl substituents, is crucial for studying structure-activity relationships (SAR) in drug discovery, especially for designing compounds with enhanced target selectivity and metabolic stability. Researchers utilize this compound to explore novel synthetic methodologies, develop chiral ligands and catalysts, and create proprietary compound libraries for high-throughput screening. This reagent is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-phenylbutanenitrile
Source PubChem
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InChI

InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZOLAFPWWQXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290371, DTXSID90876392
Record name 3-methyl-2-phenylbutanenitrile
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Record name 3-Methy-2-phenylbutyronitrile
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5558-29-2
Record name 5558-29-2
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Record name 3-methyl-2-phenylbutanenitrile
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Record name 3-Methyl-2-phenylbutanenitrile
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Reactivity and Transformational Chemistry of 3 Methyl 2 Phenylbutanenitrile

Nitrile Functional Group Transformations

The electron-withdrawing nature and the triple bond of the nitrile group make it a prime site for a variety of chemical transformations.

Hydrolysis Pathways to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, 3-methyl-2-phenylbutanenitrile is heated with a dilute mineral acid, such as hydrochloric acid. The nitrile is first converted to 3-methyl-2-phenylbutanamide. Continued heating in the acidic medium then hydrolyzes the amide to produce 3-methyl-2-phenylbutanoic acid and an ammonium (B1175870) salt.

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). This reaction initially forms the sodium salt of the carboxylic acid (sodium 3-methyl-2-phenylbutanoate) and releases ammonia (B1221849) gas. To obtain the free 3-methyl-2-phenylbutanoic acid, the resulting solution must be acidified with a strong acid. sigmaaldrich.com

Condition Intermediate Product Final Product (after workup)
Acidic (e.g., aq. HCl, heat)3-Methyl-2-phenylbutanamide3-Methyl-2-phenylbutanoic acid
Alkaline (e.g., aq. NaOH, heat)Sodium 3-methyl-2-phenylbutanoate3-Methyl-2-phenylbutanoic acid

Reduction Reactions Leading to Primary Amines

The nitrile group can be reduced to a primary amine, 2-isopropyl-2-phenylethan-1-amine, using several powerful reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily reducing the nitrile to the corresponding primary amine. The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. Another approach is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel.

More specialized borane (B79455) reagents have also been developed for the reduction of nitriles. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) can reduce a wide variety of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields.

Reagent Product General Conditions
Lithium Aluminum Hydride (LiAlH₄)2-isopropyl-2-phenylethan-1-amineAnhydrous ether solvent, followed by aqueous workup
Catalytic Hydrogenation (H₂/Catalyst)2-isopropyl-2-phenylethan-1-amineMetal catalyst (e.g., Pd, Pt, Ni), high pressure
Diisopropylaminoborane/cat. LiBH₄2-isopropyl-2-phenylethan-1-amineRefluxing in Tetrahydrofuran (THF)

Nucleophilic Addition Reactions at the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (organomagnesium halides) and organolithium compounds. This reaction provides a powerful method for the synthesis of ketones.

For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed through a magnesium-complexed imine intermediate. Subsequent hydrolysis of this intermediate under acidic conditions yields a ketone. This two-step sequence effectively converts the nitrile group into a carbonyl group while forming a new carbon-carbon bond.

Reaction Sequence for Ketone Synthesis:

Nucleophilic Addition: this compound + R-MgX → Iminomagnesium halide intermediate

Hydrolysis: Iminomagnesium halide intermediate + H₃O⁺ → 3-Methyl-1-phenylbutan-2-one (if R=CH₃) + Mg(OH)X + NH₃

Reactions Involving the Aromatic and Aliphatic Frameworks of this compound

Beyond the nitrile group, the phenyl ring and the aliphatic chain of the molecule offer further opportunities for chemical modification.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent already present on the ring—the -CH(CN)CH(CH₃)₂ group—is an alkyl group, which is generally considered an activating group and an ortho, para-director. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the existing substituent.

Common EAS reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield a mixture of ortho- and para-halogenated products.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid (e.g., AlCl₃) would introduce an alkyl or acyl group, again favoring the ortho and para positions. libretexts.org

Reaction Reagents Expected Major Products
BrominationBr₂ / FeBr₃2-bromo-1-(1-cyano-2-methylpropyl)benzene and 4-bromo-1-(1-cyano-2-methylpropyl)benzene
NitrationHNO₃ / H₂SO₄1-(1-cyano-2-methylpropyl)-2-nitrobenzene and 1-(1-cyano-2-methylpropyl)-4-nitrobenzene
AcylationCH₃COCl / AlCl₃1-(4-(1-cyano-2-methylpropyl)phenyl)ethan-1-one (predominantly para due to sterics)

Alkylation and Derivatization of the Butanenitrile Backbone

The hydrogen atom on the carbon alpha to both the phenyl ring and the nitrile group (the benzylic proton) is acidic due to the electron-withdrawing effects of both groups. This allows for the formation of a nitrile-stabilized carbanion (a nitrile anion) upon treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). encyclopedia.pub

This nitrile anion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. This process, known as α-alkylation, allows for the construction of more complex carbon skeletons by adding new alkyl groups at this position. encyclopedia.pub The formation of a quaternary carbon center can be achieved through this methodology.

For instance, deprotonation of this compound with LDA followed by reaction with an alkyl halide like iodomethane (B122720) (CH₃I) would yield 2,3-dimethyl-2-phenylbutanenitrile. This strategy is a key method for derivatizing the butanenitrile backbone.

Step Reagents Intermediate/Product
1. DeprotonationStrong Base (e.g., LDA, NaNH₂)Nitrile Anion
2. AlkylationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br)α-Alkylated Nitrile

Cascade and Cyclization Reactions Utilizing this compound as a Precursor

While specific documented examples of cascade and cyclization reactions commencing directly with this compound are not extensively reported in the literature, its structure suggests potential applications in the synthesis of heterocyclic and carbocyclic systems. The core reactivity stems from the ability to generate a carbanion at the α-position, which can then participate in intramolecular reactions.

A plausible and well-established cyclization strategy for nitrile-containing compounds is the Thorpe-Ziegler reaction. synarchive.comwikipedia.orgbuchler-gmbh.com This intramolecular condensation of dinitriles in the presence of a strong base leads to the formation of a cyclic α-cyanoenamine, which can be subsequently hydrolyzed to a cyclic ketone. For this compound to be utilized in such a reaction, it would first need to be functionalized to incorporate a second nitrile group at a suitable position on the molecule, for instance, on the phenyl ring or as part of a longer alkyl chain attached to the quaternary carbon.

The reaction would proceed via the formation of a carbanion at the carbon bearing the nitrile group. This nucleophilic carbon would then attack the carbon of the second nitrile group, leading to the formation of a cyclic intermediate. Subsequent tautomerization would yield the more stable enamine. The presence of the bulky isopropyl group would likely influence the rate and yield of such a cyclization, potentially favoring specific ring sizes due to steric constraints.

Below is a hypothetical reaction scheme illustrating how a derivative of this compound could undergo a Thorpe-Ziegler cyclization.

Reactant (Hypothetical Dinitrile Derivative)BaseProduct (Cyclic α-Cyanoenamine)
2-(3-cyanopropyl)-3-methyl-2-phenylbutanenitrileSodium ethoxide1-cyano-2-(1-cyano-1-methylethyl)-2-phenylcyclopentan-1-imine
2-(4-cyanobutyl)-3-methyl-2-phenylbutanenitrileSodium hydride1-cyano-2-(1-cyano-1-methylethyl)-2-phenylcyclohexan-1-imine

This table presents a conceptual application of the Thorpe-Ziegler reaction to hypothetical derivatives of this compound to illustrate its potential in cyclization reactions.

Comparison of Reactivity with Structurally Similar Phenylbutanenitrile Derivatives

The reactivity of this compound can be better understood by comparing it with its structural analogues, such as 2-phenylbutanenitrile (B1582627) and 2,2-diphenylacetonitrile. The key differences in their reactivity profiles arise from the nature of the substituents at the α-carbon.

Steric Hindrance:

The most significant factor differentiating this compound from simpler analogues is the substantial steric hindrance around the α-carbon. The bulky isopropyl group, in conjunction with the phenyl group, shields the α-proton and the nitrile carbon from attack by nucleophiles or bases. libretexts.org This steric congestion can significantly decrease the rate of reactions that require the formation of a carbanion at this position. For instance, in a base-catalyzed alkylation reaction, this compound would be expected to react much slower than 2-phenylbutanenitrile.

Carbanion Stability and Acidity of α-Proton:

The acidity of the α-proton is a crucial factor in many reactions of nitriles. The stability of the resulting carbanion determines the ease of its formation. siue.edulibretexts.org In phenylacetonitrile (B145931) and its derivatives, the phenyl group stabilizes the negative charge through resonance.

The following table provides a qualitative comparison of the expected reactivity of this compound with related compounds in common reactions involving the α-position.

CompoundRelative Acidity of α-ProtonExpected Rate of α-AlkylationPlausibility of Thorpe-Ziegler Cyclization (for dinitrile derivatives)Key Influencing Factor
2-PhenylbutanenitrileHigherFasterHigherLess steric hindrance
This compound LowerSlowerLowerSignificant steric hindrance from the isopropyl group
2,2-DiphenylacetonitrileHigherFaster (than this compound)HigherIncreased carbanion stability from two phenyl groups

This table provides a comparative analysis of the expected reactivity based on the structural differences between this compound and its analogues.

Mechanistic Studies and Reaction Kinetics in 3 Methyl 2 Phenylbutanenitrile Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-Methyl-2-phenylbutanenitrile can be effectively achieved through the α-alkylation of phenylacetonitrile (B145931). This pathway involves the reaction of a phenylacetonitrile anion with an isopropyl electrophile, such as 2-bromopropane. The mechanism is generally considered a nucleophilic substitution, proceeding through the following key steps:

Deprotonation: A suitable base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), abstracts the acidic α-hydrogen from phenylacetonitrile. researchgate.net This step is favorable due to the electron-withdrawing nature of both the adjacent phenyl and nitrile groups, which stabilize the resulting negative charge.

Formation of a Resonance-Stabilized Carbanion: The deprotonation generates a carbanion that is a resonance-stabilized nucleophile. The negative charge is delocalized over the α-carbon, the nitrile group, and the phenyl ring. This delocalization is crucial for the stability and reactivity of the intermediate.

Nucleophilic Attack (SN2 Reaction): The carbanion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane). This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, displacing the halide leaving group in a single, concerted step. chemistrysteps.com

An alternative approach, known as the "borrowing hydrogen" process, utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst. organic-chemistry.org In this method, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde. The aldehyde then undergoes a condensation reaction with the nitrile, followed by the return of the hydrogen to yield the α-alkylated product. organic-chemistry.org

Investigation of Intermediates and Transition States

The mechanistic pathway for the α-alkylation of phenylacetonitrile is characterized by specific intermediates and transition states that dictate the reaction's course and energetics.

Key Intermediate: The primary intermediate in the base-promoted alkylation is the resonance-stabilized phenylacetonitrile carbanion. Its stability, conferred by charge delocalization onto the cyano and phenyl groups, is a key thermodynamic driver for its formation. Computational studies on analogous systems, using methods like Density Functional Theory (DFT), have been employed to model the structure and charge distribution of such anionic intermediates. stackexchange.com

Transition State: The rate-determining step, the nucleophilic attack on the alkyl halide, proceeds through a well-defined SN2 transition state. DFT calculations on related alkylation reactions show a trigonal bipyramidal geometry at the electrophilic carbon. researchgate.net In this state, the new carbon-carbon bond between the nitrile anion and the isopropyl group is partially formed, while the carbon-halogen bond is partially broken. The energy of this transition state represents the activation barrier for the reaction. For reactions involving bulky reagents like the isopropyl group, steric hindrance can raise the energy of the transition state, potentially slowing the reaction compared to alkylation with less hindered electrophiles. Modeling studies have calculated activation energies for related cyanide elimination steps from α-alkylated nitriles to be in the range of +8 to +17 kcal/mol, highlighting the feasibility of such transformations. d-nb.info

Stereochemical Implications in Reaction Mechanisms

The α-carbon in this compound is a stereocenter. Consequently, its synthesis from achiral precursors like phenylacetonitrile has important stereochemical implications.

In a standard base-mediated alkylation, the intermediate carbanion is prochiral. Due to resonance, the α-carbon has significant sp² character, making the intermediate planar or rapidly inverting. As a result, the electrophile (isopropyl group) can attack from either face of the planar carbanion with equal probability. This leads to the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Achieving a stereoselective synthesis, where one enantiomer is formed in excess, requires the introduction of a chiral influence. A common strategy is the use of asymmetric phase-transfer catalysis (PTC). nih.gov In this approach, a chiral quaternary ammonium (B1175870) salt is used as the catalyst. The catalyst forms a chiral ion pair with the nucleophilic nitrile anion, creating a chiral environment. This complex then directs the incoming electrophile to preferentially attack one face of the carbanion, resulting in an enantiomeric excess of one of the product enantiomers. The enantioselectivity of such reactions can be rationalized using computational models like Comparative Molecular Field Analysis (CoMFA), which correlates the steric and electrostatic fields of the catalyst with the observed stereochemical outcome. nih.gov

Radical Pathways in the Transformations of Nitrile Compounds

Beyond traditional ionic mechanisms, radical pathways offer alternative and powerful methods for the transformation of nitrile compounds. The α-C–H bond in this compound can be a site for radical-mediated functionalization.

The process is typically initiated by a radical initiator that abstracts the hydrogen atom from the α-carbon, generating a tertiary α-cyano radical. This radical intermediate is highly stabilized through resonance delocalization of the unpaired electron across both the phenyl ring and the carbon-nitrogen triple bond of the nitrile group.

Once formed, this stabilized radical can participate in a variety of transformations:

Radical Addition: The α-cyano radical can add to π-systems like alkenes and arenes, forming new carbon-carbon bonds. This is the basis for copper-mediated α-heteroarylation of nitriles, where a cyanoalkyl radical adds to heteroarenes. acs.org

Oxidative C-H Functionalization: In the presence of an oxidizing agent, the radical intermediate can be converted into a cation, which is then trapped by a nucleophile. This allows for the introduction of various functional groups at the α-position. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate α-aryloxyalkyl radicals from aryl alkyl ethers, which can then be trapped with a cyanide source, demonstrating a modern approach to C-H cyanation. nih.gov

These radical-based methods are often characterized by mild reaction conditions and high functional group tolerance, providing a complementary approach to traditional enolate chemistry for the modification of this compound and related structures. acs.org

Advanced Spectroscopic Characterization Methodologies in Research on 3 Methyl 2 Phenylbutanenitrile

Infrared (IR) Spectroscopic Analysis of the C≡N Triple Bond

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 3-Methyl-2-phenylbutanenitrile, the most characteristic vibration is the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This absorption is typically strong and sharp, appearing in a region of the spectrum that is relatively free from other functional group vibrations, making it a highly diagnostic peak.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)Intensity
C≡N (Nitrile)Stretch2220-2260Medium to Strong, Sharp
C-H (Aromatic)Stretch3000-3100Medium to Weak
C-H (Aliphatic)Stretch2850-3000Medium to Strong
C=C (Aromatic)Stretch1450-1600Medium to Weak
C-H (Aliphatic)Bend1370-1470Medium

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and electronic effects within the ring.

The aliphatic protons would include the methine proton of the isopropyl group, the two methyl groups of the isopropyl moiety, and the methine proton alpha to the nitrile and phenyl groups. The methine proton of the isopropyl group would likely appear as a multiplet due to coupling with the adjacent methyl protons. The two methyl groups of the isopropyl group might be diastereotopic, potentially giving rise to two distinct signals, each a doublet. The methine proton alpha to the nitrile and phenyl group would also be expected to be a multiplet due to coupling with the isopropyl methine proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons7.0 - 7.5Multiplet
Methine (α to C≡N and Ph)3.5 - 4.5Multiplet
Methine (Isopropyl)2.0 - 3.0Multiplet
Methyl (Isopropyl)0.9 - 1.5Doublet(s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The nitrile carbon is particularly characteristic and is expected to resonate in the range of 115-125 ppm.

The carbon atoms of the phenyl ring will appear in the aromatic region of the spectrum, typically between 125 and 140 ppm. The carbon atom to which the phenyl group is attached (the ipso-carbon) may have a slightly different chemical shift. The aliphatic carbons, including the methine and methyl carbons of the isopropyl group and the methine carbon alpha to the nitrile, will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C≡N (Nitrile)115 - 125
Aromatic Carbons125 - 140
Methine (α to C≡N and Ph)40 - 50
Methine (Isopropyl)30 - 40
Methyl (Isopropyl)15 - 25

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₃N), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 159.

The fragmentation of the molecular ion upon electron ionization would likely involve the cleavage of bonds adjacent to the phenyl and nitrile groups, as well as the isopropyl group. Common fragmentation pathways could include the loss of the isopropyl group (a loss of 43 amu) to give a fragment at m/z 116, or the loss of the nitrile group (a loss of 26 amu) to give a fragment at m/z 133. The phenyl group can stabilize adjacent carbocations, influencing the fragmentation pattern. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₁₁H₁₃N]⁺159
[M - CH(CH₃)₂]⁺[C₆H₅CH(CN)]⁺116
[M - CN]⁺[C₁₀H₁₃]⁺133
[C₆H₅CH₂]⁺Tropylium ion91
[CH(CH₃)₂]⁺Isopropyl cation43

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

While the aforementioned techniques are crucial for elucidating the structure of individual molecules, advanced spectroscopic methods can provide insights into the intermolecular interactions of this compound in the condensed phase. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Furthermore, techniques like vibrational Stark effect (VSE) spectroscopy, which measures the effect of an electric field on vibrational frequencies, can be used to probe the local electrostatic environment around the nitrile group. This can provide valuable information about solvent-solute interactions and the formation of hydrogen bonds or other non-covalent interactions involving the nitrogen lone pair of the nitrile. Computational chemistry can also be employed to predict spectroscopic properties and aid in the interpretation of experimental data, providing a deeper understanding of the relationship between the structure and spectroscopic behavior of this compound.

Computational Chemistry and Theoretical Studies on 3 Methyl 2 Phenylbutanenitrile

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity descriptors. researchgate.netnih.govnih.gov For 3-methyl-2-phenylbutanenitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its electronic characteristics. researchgate.netnih.gov

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from these orbital energies, providing a quantitative measure of the molecule's behavior in chemical reactions. researchgate.net These calculations help in predicting how this compound might interact with other reagents, identifying, for example, whether it is more likely to act as an electron donor or acceptor.

Table 1: Illustrative Electronic Properties of this compound Predicted by DFT (Note: These are example values for illustrative purposes based on typical calculations for similar aromatic compounds.)

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.85
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.95
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.90
Ionization Potential (IP)Energy required to remove an electron (approximated as -EHOMO)6.85
Electron Affinity (EA)Energy released when an electron is added (approximated as -ELUMO)0.95
Electronegativity (χ)Measure of the ability to attract electrons3.90
Chemical Hardness (η)Resistance to change in electron distribution2.95

Molecular Dynamics Simulations of this compound Systems

An MD simulation would begin by constructing a molecular model of this compound and placing it within a simulation box, often filled with a solvent. The interactions between all atoms are described by a force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies). mdpi.commdpi.com The simulation then solves Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of atoms change over time.

From these trajectories, various structural and dynamic properties can be analyzed. For instance, the radius of gyration provides insight into the molecule's size and shape, while the mean square displacement (MSD) can be used to calculate self-diffusion coefficients, indicating how quickly the molecule moves through the system. mdpi.comnih.gov Cohesive energy density and solubility parameters, also derivable from MD simulations, are crucial for predicting the miscibility of this compound with other substances. mdpi.com

Table 2: Properties Investigated by Molecular Dynamics Simulations (Note: This table outlines the types of data that would be generated from an MD simulation of this compound.)

PropertyDescription
Mean Square Displacement (MSD)Measures the average distance a molecule travels over time, used to determine diffusivity.
Radius of Gyration (Rg)Indicates the compactness of the molecular structure.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a reference atom.
Cohesive Energy Density (CED)Represents the energy required to separate molecules from each other, related to intermolecular forces.
Solubility ParameterPredicts miscibility with other materials based on cohesive energy density.

Thermodynamic and Kinetic Modeling of Chemical Processes

Computational modeling is instrumental in understanding the thermodynamics and kinetics of chemical reactions involving nitriles. researchgate.net Theoretical calculations can predict the feasibility of reaction pathways by determining the change in Gibbs free energy (ΔG) and can estimate reaction rates by calculating activation energies (Ea).

For this compound, modeling can be applied to its synthesis and subsequent reactions. Common synthetic routes for nitriles include the dehydration of primary amides, often using reagents like thionyl chloride (SOCl₂), or the SN2 reaction of an alkyl halide with a cyanide salt. youtube.comyoutube.com Computational models can help optimize these reactions by predicting yields under different conditions.

Furthermore, the reactions of the nitrile group itself can be modeled. For example, the acid- or base-catalyzed hydrolysis of this compound to form a carboxylic acid can be studied to understand its mechanism and kinetics. youtube.comyoutube.com Similarly, its reduction to a primary amine using reagents like LiAlH₄ or its reaction with a Grignard reagent to form a ketone after hydrolysis are processes whose energy profiles can be mapped out computationally. youtube.comyoutube.com

Table 3: Example of a Modeled Reaction: Hydrolysis of this compound (Note: The values are hypothetical and serve to illustrate the output of thermodynamic and kinetic modeling.)

ParameterDescriptionIllustrative Value
ΔHrxn (Enthalpy of Reaction)Heat absorbed or released during the reaction.-45 kJ/mol
ΔGrxn (Gibbs Free Energy of Reaction)Indicates the spontaneity of the reaction.-55 kJ/mol
Ea (Activation Energy)The minimum energy required to initiate the reaction.+80 kJ/mol

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and verification. DFT calculations can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. dergipark.org.trresearchgate.net

For this compound, ¹H and ¹³C NMR spectra can be simulated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP or specialized ones like WP04. dergipark.org.trgithub.io These calculations yield isotropic shielding values that are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Such predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules with overlapping signals.

Similarly, the vibrational (infrared) spectrum can be calculated. The harmonic vibrational frequencies are computed, and these are often scaled by an empirical factor to better match experimental anharmonic frequencies. dergipark.org.tr The calculated spectrum allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group or the C-H stretches of the aromatic ring and alkyl groups.

Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are representative examples of what computational methods would predict.)

Atom TypePredicted ¹³C Shift (ppm)Atom TypePredicted ¹H Shift (ppm)
Nitrile (C≡N)~120Aromatic (Ar-H)7.2 - 7.5
Aromatic (Quaternary C)~135Methine (Ar-CH-CN)~3.8
Aromatic (CH)127 - 129Methine (CH-CH(CH₃)₂)~2.2
Methine (Ar-CH-CN)~45Methyl (CH₃)~1.0 - 1.2
Methine (CH(CH₃)₂)~35
Methyl (CH₃)~20

Table 5: Illustrative Predicted IR Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Nitrile C≡N Stretch2260 - 2240
Aromatic C=C Bending1600 - 1450

Conformational Analysis and Stereochemical Predictions

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as stereoisomers: enantiomers and diastereomers. Computational conformational analysis is essential for understanding the three-dimensional structure and relative stabilities of these isomers.

Similar to the analysis of related 2,3-disubstituted butanes like 2,3-butanediol, the conformational landscape of this compound is determined by rotation around the C2-C3 bond. uc.ptyoutube.comresearchgate.net This leads to various staggered conformers, primarily designated as anti (where the largest groups, the phenyl and isopropyl groups, are 180° apart) and gauche (where these groups are approximately 60° apart).

Table 6: Hypothetical Relative Energies of Staggered Conformers for a Diastereomer of this compound (Note: Energy values are illustrative, showing the typical stability trend where anti is favored over gauche due to reduced steric hindrance.)

ConformerDihedral Angle (Phenyl-C2-C3-Isopropyl)Relative Energy (kJ/mol)Predicted Population at 298 K (%)
Anti~180°0.0 (Most Stable)~85%
Gauche 1~60°+5.0~7.5%
Gauche 2~-60°+5.0~7.5%

Research Applications and Broader Impact of 3 Methyl 2 Phenylbutanenitrile

Utility as a Building Block in Complex Organic Synthesis

3-Methyl-2-phenylbutanenitrile is a versatile chemical compound whose structure is valuable in the field of organic synthesis. The significance of nitriles as foundational components for creating more complex molecules is well-established. The nitrile group (C≡N) is a key functional group that can be readily converted into other important functionalities, such as amines, amides, and carboxylic acids. researchgate.net This transformative potential allows organic chemists to use nitriles as synthons for introducing carbon and nitrogen-containing moieties into a molecular framework.

The unique physical and chemical properties imparted by the nitrile group, combined with the ease of its conversion, make compounds like this compound commercially important substances for building intricate molecular architectures. researchgate.net The process of adding a nitrile group to an organic compound is often a straightforward method for carbon chain extension. journals.co.za Subsequently, this group can be hydrolyzed to form carboxylic acids or reduced to produce amines, which are themselves fundamental intermediates for a vast array of chemical products. researchgate.net This versatility positions this compound and related structures as useful building blocks for constructing diverse and complex organic compounds for various applications in medicinal chemistry and materials science. whiterose.ac.uknih.gov

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The primary significance of this compound in applied chemistry lies in its role as a key intermediate in the synthesis of pharmaceuticals. bldpharm.comq100lifesciences.com It is most notably recognized as a precursor in the industrial synthesis of Verapamil, a widely used calcium channel blocker for treating high blood pressure, angina, and certain heart rhythm disorders. simsonpharma.com In the synthesis of Verapamil, this compound undergoes a series of chemical transformations to construct the final, complex structure of the active pharmaceutical ingredient (API).

The nitrile functionality within this compound is crucial for the synthetic pathway. It serves as a handle for further chemical modifications, demonstrating the strategic importance of nitrile-containing intermediates in the production of high-value compounds. q100lifesciences.com While its application in agrochemical synthesis is less documented, the chemical principles remain the same. The functional group transformations available to nitriles make them potentially valuable intermediates for creating new pesticides and herbicides, where specific molecular arrangements are required for biological activity.

Biological Activity and Biochemical Pathway Investigations Related to Nitrile-Containing Compounds

The nitrile group is a unique pharmacophore that has been incorporated into numerous approved drugs, where it plays a critical role in the molecule's biological activity. nih.gov From a chemical standpoint, the nitrile group is linear, compact, and possesses a strong dipole moment, which allows it to act as a hydrogen bond acceptor or a polar isostere for groups like hydroxyl or carboxyl. nih.govnih.gov These properties enable nitrile-containing drugs to bind effectively to target proteins. nih.gov

A significant advantage of the nitrile group in drug design is its metabolic stability. In most pharmaceuticals, the nitrile group is robust and passes through the body unchanged, which can improve the pharmacokinetic profile of a drug by increasing its bioavailability and half-life. nih.govnih.gov Hydrolysis of the nitrile to release cyanide is a rare metabolic event, particularly when the nitrile is attached to a fully substituted carbon atom, a common structural feature in many nitrile-containing drugs. nih.gov

Nitrile-containing compounds are found in a variety of natural products and exhibit a wide range of biological activities, including roles in chemical defense in plants and microorganisms. rcsi.comrsc.orgsdu.edu.cn The study of these natural pathways provides insight into the diverse biological functions of nitriles and inspires the development of new synthetic compounds. rsc.org

Below is a table of some well-known pharmaceuticals that contain a nitrile group, highlighting their therapeutic applications.

Drug NameTherapeutic UseRole of Nitrile Group
Vildagliptin AntidiabeticCovalently binds to the active site of the target enzyme (DPP-4). nih.gov
Anastrazole (Arimidex) Breast Cancer TreatmentKey interaction with the enzyme aromatase. nih.gov
Verapamil AntihypertensivePart of the core structure essential for calcium channel blocking activity. nih.gov
Ruxolitinib Myelofibrosis, Polycythemia VeraPart of the pharmacophore for Janus kinase (JAK) inhibition. nih.gov
Tofacitinib Rheumatoid ArthritisEssential for binding to and inhibiting Janus kinases (JAKs). nih.gov
Letrozole Breast Cancer TreatmentInteracts with the heme group of the aromatase enzyme.

Forensic Chemistry and Impurity Profiling in Relation to Synthetic Pathways

In forensic chemistry, the identification of impurities and intermediates in seized illicit substances can provide crucial intelligence about their production. This practice, known as impurity profiling, helps to establish links between different drug seizures, identify specific synthesis routes, and trace the origin of precursors. nih.govresearchgate.netresearchgate.net

Compounds like this compound can be significant as "route-specific" impurities. If this compound is detected in a sample of an illicitly synthesized substance, it strongly suggests that a particular precursor and synthetic method were used. For example, in the clandestine synthesis of methamphetamine, the use of the precursor α-phenylacetoacetonitrile (APAAN) leads to the formation of several characteristic nitrile-containing impurities. nih.gov The identification of these specific impurities allows forensic chemists to deduce the synthetic pathway employed by the clandestine laboratory. nih.govsemanticscholar.org

This analytical approach is not limited to methamphetamine. The impurity profiles of synthetic cannabinoids are also studied to understand their manufacturing processes. nih.govresearchgate.net By isolating and characterizing impurities, investigators can gain insights into the starting materials and reaction conditions, which can help in tracking trafficking networks and identifying new "designer" precursors used to circumvent regulations. researchgate.netnih.gov The presence of an intermediate like this compound could therefore be a key piece of chemical evidence, linking a final product back to its synthetic origins.

Relevance in Prebiotic Chemistry and Astrobiology Research (General Nitrile Context)

On a broader scientific scale, the nitrile functional group is of fundamental importance to research in prebiotic chemistry and astrobiology—fields dedicated to understanding the origin of life. chalmers.sechalmers.se Nitriles, particularly simple ones like hydrogen cyanide (HCN), are believed to have been abundant on early Earth and are considered key precursors to the building blocks of life. chalmers.sechalmers.se

Research has shown that under conditions simulating early Earth, such as in hydrothermal systems, HCN can polymerize to form a variety of complex molecules, including precursors to amino acids and the nucleobases of RNA and DNA. chalmers.semdpi.com This makes the chemistry of nitriles central to theories about the spontaneous emergence of life's essential components. nih.govnih.gov

Furthermore, the discovery of a rich variety of nitrile-containing molecules in interstellar clouds, comets, and on moons like Saturn's Titan underscores their cosmic prevalence. frontiersin.orgspace.com The presence of nitriles in these extraterrestrial environments suggests that the chemical ingredients for life are not unique to Earth and could have been delivered to our young planet by meteorites or comets. rsc.org The resilience and reactivity of nitriles make them ideal candidates for forming complex organic molecules in the cold, harsh conditions of space, reinforcing their status as a crucial area of study in the quest to understand life's origins. space.com

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing 3-Methyl-2-phenylbutanenitrile?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the molecular structure, focusing on the nitrile group (C≡N) at ~120 ppm in ¹³C NMR and integration of aromatic protons.
  • Gas Chromatography (GC): Determine purity using GC with flame ionization detection (FID), referencing internal standards. Typical purity ranges from 95% to 98% as noted in commercial batches .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (m/z 159.23) and fragmentation patterns.
  • X-ray Crystallography: For crystalline samples, refine structures using SHELXL (part of the SHELX suite) to resolve bond angles and stereochemistry .

Basic: How can researchers verify the physical properties (e.g., boiling point, density) of this compound experimentally?

Answer:

  • Boiling Point: Use differential scanning calorimetry (DSC) or distillation under controlled pressure (e.g., reduced pressure to avoid decomposition near 248.5°C at 760 mmHg) .
  • Density: Measure via pycnometry or digital densitometry, comparing results to literature values (0.957 g/cm³ at 25°C) .
  • Flash Point: Perform standardized tests (e.g., Pensky-Martens closed-cup method) to confirm flammability (107.3°C) .

Advanced: How can computational methods aid in understanding the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G* to predict sites for nucleophilic or electrophilic attacks.
  • Molecular Dynamics (MD): Simulate solvent interactions to study solvation effects on reaction pathways.
  • Docking Studies: If investigating enzyme interactions (e.g., calcium-related targets mentioned in synthesis applications), use AutoDock Vina to model binding affinities .

Advanced: How should researchers address contradictions in reported synthetic yields or reaction conditions for this compound?

Answer:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst loading, temperature) affecting yield.
  • Statistical Imputation: Apply multiple imputation techniques (e.g., Rubin’s method) to handle missing data in optimization studies .
  • Cross-Validation: Compare results across independent labs using standardized protocols (e.g., identical GC conditions).

Basic: What synthetic routes are validated for preparing this compound?

Answer:

  • Nitrile Alkylation: React benzyl halides with isopropyl cyanide under phase-transfer catalysis.
  • Cyanation: Treat 3-methyl-2-phenylbutanal with hydroxylamine followed by dehydration.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, confirmed by TLC and GC .

Advanced: How can the stability of this compound be systematically evaluated under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks, monitoring degradation via GC-MS.
  • Light Sensitivity: Store aliquots in amber vs. clear glass vials, analyzing UV-Vis absorption changes at 254 nm.
  • Recommendations: Store long-term in airtight, light-resistant containers at -20°C, as stability is optimal in dry, dark environments .

Advanced: What mechanistic insights exist for the nitrile group’s reactivity in this compound?

Answer:

  • Hydrolysis Studies: Track conversion to carboxylic acids under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions using kinetic monitoring (e.g., in-situ FTIR).
  • Catalytic Reduction: Hydrogenate with Raney nickel to produce amines, analyzing stereoselectivity via chiral HPLC.
  • Theoretical Modeling: Combine DFT with experimental kinetics to propose transition states for nucleophilic additions .

Basic: How should researchers handle discrepancies in the reported melting point of this compound?

Answer:

  • Re-evaluate Purity: Impurities (e.g., unreacted precursors) depress melting points. Repurify via recrystallization (solvent: ethanol/water) and reassess.
  • Differential Scanning Calorimetry (DSC): Measure melting behavior with high-purity samples, noting that some sources report no distinct melting point due to liquid state at room temperature .

Advanced: What strategies are effective for resolving crystallographic ambiguities in this compound derivatives?

Answer:

  • Twinned Data Refinement: Use SHELXL’s TWIN and BASF commands to model twinning in crystals, particularly for high-symmetry space groups.
  • High-Resolution Synchrotron Data: Collect data at λ < 1 Å to improve resolution, enabling accurate electron density mapping for nitrile groups .

Advanced: How can researchers validate the environmental or biological impact of this compound?

Answer:

  • Ecotoxicology Assays: Perform Daphnia magna or algal growth inhibition tests, referencing OECD guidelines.
  • Metabolic Profiling: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS.
  • Wastewater Analysis: Apply forensic methods (e.g., solid-phase extraction followed by GC-MS) to detect traces in environmental samples, as done for related amphetamine precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.